SDZ 220-040

Description

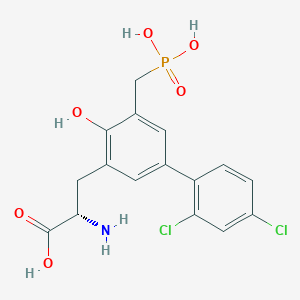

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZFUZCCDOSQBG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SDZ 220-040

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-040 is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound. Through competitive binding at the glutamate site on the GluN2 subunit, this compound induces a distinct conformational change in the ligand-binding domain (LBD). This allosterically stabilizes the closed state of the associated ion channel, thereby inhibiting receptor activation. This guide synthesizes key quantitative data and detailed experimental protocols from foundational pharmacological and structural studies to serve as a definitive resource for researchers in neuroscience and pharmacology.

Core Mechanism of Action: Competitive Antagonism at the GluN2 Subunit

This compound functions as a competitive antagonist at the NMDA receptor. Its primary target is the glutamate binding site located on the GluN2 subunits of the heterotetrameric NMDA receptor complex.[1][2][3][4] The binding of this compound to this site physically precludes the binding of the endogenous agonist, glutamate, which is a prerequisite for channel activation.

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of the structural changes induced by this compound.[2][5] The NMDA receptor's ligand-binding domain (LBD) for each subunit is a bi-lobed structure, often described as a "clamshell." Agonist binding typically promotes the closure of this clamshell, a conformational change that is mechanically coupled to the opening of the transmembrane ion channel.

This compound binding, however, forces the GluN2 LBD clamshell into a more open conformation than is observed with glutamate binding. This antagonist-bound open conformation results in a ~24° opening of the GluN2B LBD.[2] This structural change is critical as it "loosens" or relieves tension on the crucial linker region that connects the LBD to the M3 transmembrane helix, which forms the channel gate.[2][5] By uncoupling the LBD from the channel gate, this compound stabilizes the closed conformation of the ion pore, effectively preventing ion flux and antagonizing receptor function.[2]

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized through various in vitro assays. The data underscores its high affinity for the NMDA receptor.

| Parameter | Value | Receptor/Tissue Source | Assay Type | Reference |

| pKi | 8.5 | Mammalian NMDA Receptor | Radioligand Binding Assay | [1][2] |

| Ki | ~3.16 nM | Mammalian NMDA Receptor | Calculated from pKi | |

| IC50 | 1.3 - 5.6 µM | Cortical Neuronal Cultures | Neurotoxicity Assay | [6] |

Note: The IC50 values are from a study on a related series of biphenyl (B1667301) antagonists and demonstrate the potency range for this structural class in a functional neuroprotection assay.

Key Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.

Detailed Experimental Protocols

The following protocols are summarized from the foundational studies that characterized this compound.

Protocol for In Vitro Radioligand Binding Assay

(Based on methodology from Urwyler et al., Neuropharmacology, 1996)

-

Membrane Preparation:

-

Homogenize rat forebrain cortices in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.

-

Pellet the supernatant by centrifuging at 40,000 x g for 20 minutes.

-

Wash the resulting pellet multiple times by resuspension in buffer and centrifugation. The final pellet, containing the crude synaptic membranes, is stored at -80°C until use.

-

-

Binding Assay:

-

Thaw and resuspend the synaptic membranes in a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

In assay tubes, combine the membrane preparation, a selective NMDA receptor radioligand (e.g., [³H]CGP 39653 at a final concentration of ~2-5 nM), and varying concentrations of the unlabeled competitor, this compound.

-

To determine non-specific binding, a parallel set of tubes is prepared containing a saturating concentration of a known NMDA antagonist (e.g., 10 µM CPP).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for Cryo-Electron Microscopy and Structural Analysis

(Based on methodology from Chou et al., Cell, 2020)

-

Protein Expression and Purification:

-

Co-express C-terminally truncated constructs of the rat GluN1b and GluN2B subunits in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.

-

Lyse the cells and solubilize the membrane-bound NMDA receptors using a mild detergent (e.g., digitonin).

-

Purify the heterotetrameric receptor complex using multi-step affinity chromatography, typically involving an anti-FLAG antibody column followed by size-exclusion chromatography to ensure sample homogeneity.

-

-

Cryo-EM Sample Preparation:

-

Concentrate the purified GluN1b-GluN2B receptor to an appropriate concentration (e.g., 5-10 mg/mL).

-

Add the ligands of interest. For the antagonist-bound state, incubate the protein with saturating concentrations of glycine (B1666218) (for the GluN1 subunit) and this compound (for the GluN2B subunit).

-

Apply a small volume (~3 µL) of the protein-ligand complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).

-

Blot the grid to create a thin film and plunge-freeze it into liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot Mark IV).

-

-

Data Collection and Processing:

-

Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) operating at 300 kV.

-

Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector.

-

Perform pre-processing steps including motion correction, CTF estimation, and particle picking using software packages like RELION or CryoSPARC.

-

Generate 2D class averages to select well-defined particle images for further processing.

-

Perform 3D classification and refinement to obtain high-resolution 3D reconstructions of the NMDA receptor in the this compound-bound state.

-

-

Model Building and Analysis:

-

Build an atomic model into the final cryo-EM density map using software like Coot and refine it with programs such as Phenix.

-

Analyze the final structure to determine the binding pose of this compound and measure the conformational changes in the LBD and their effect on the ion channel gate.

-

Conclusion

This compound is a well-characterized competitive antagonist of the NMDA receptor. Its mechanism of action is rooted in a structurally defined conformational change it induces upon binding to the GluN2 subunit's ligand-binding domain. By preventing the agonist-induced conformational changes necessary for channel gating, this compound effectively inhibits receptor function. The detailed pharmacological and structural data presented herein provide a solid foundation for its use as a research tool and for the future design of novel NMDA receptor modulators.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SDZ 220-040: A Potent NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, is a biphenyl (B1667301) derivative of 2-amino-7-phosphono-heptanoic acid. Its structure is characterized by a phosphonomethyl group, which is crucial for its high affinity and competitive antagonism at the NMDA receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₆Cl₂NO₆P | [1][2] |

| Molecular Weight | 420.19 g/mol | [1] |

| CAS Number | 174575-40-7 | [1] |

| Appearance | Solid | [3] |

| pKi | 8.5 | [2][4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

As a competitive antagonist, this compound directly competes with the endogenous agonist glutamate for binding to the receptor. This prevents the conformational change required for channel opening and subsequent influx of Ca²⁺ and Na⁺ ions, thereby inhibiting neuronal excitation.

Figure 1: Competitive antagonism of the NMDA receptor by this compound.

Pharmacological Properties

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Data for this compound

| Parameter | Species/Model | Value | Reference |

| pKi | Rat brain membranes | 8.5 | [2][4] |

| Anticonvulsant Activity | Rodent models of epilepsy | Effective | [3] |

| Neuroprotective Effect | Rodent models of focal ischemia | Demonstrated | [3] |

| Blood-Brain Barrier Penetration | In vivo studies | Readily crosses | [3] |

In Vitro Pharmacology

The high binding affinity of this compound (pKi = 8.5) for the NMDA receptor was determined through radioligand binding assays using rat brain membrane preparations.[2][4] This potent interaction underscores its efficacy in displacing glutamate and inhibiting receptor function.

In Vivo Pharmacology

In vivo studies have highlighted the therapeutic potential of this compound in various models of neurological disorders. It has demonstrated significant anticonvulsant effects in rodent models of epilepsy and has shown neuroprotective properties in models of focal cerebral ischemia.[3] A key feature of this compound is its ability to readily cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[3]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of compounds like this compound. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

In Vivo Model of Focal Cerebral Ischemia

This model is used to evaluate the neuroprotective effects of a compound against stroke-like injury.

Figure 3: Experimental workflow for an in vivo model of focal cerebral ischemia.

Signaling Pathways

The antagonism of the NMDA receptor by this compound modulates downstream signaling cascades that are typically activated by glutamate-mediated Ca²⁺ influx. By preventing this influx, this compound can inhibit pathways leading to excitotoxicity and apoptosis.

Figure 4: Simplified signaling pathway of NMDA receptor activation and its inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes. Its high potency, selectivity, and ability to cross the blood-brain barrier make it a significant compound in the study of neurological disorders where NMDA receptor overactivation is implicated. This guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in its application. Further investigation into its therapeutic potential is warranted.

References

SDZ 220-040: A Technical Guide to its Discovery and Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-040, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from a research program focused on developing novel neuroprotective agents. This technical guide details the discovery, synthesis, and extensive preclinical pharmacological characterization of this compound. It is a member of a series of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid. This document provides a comprehensive overview of its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development.

Discovery and Synthesis

The discovery of this compound was rooted in the exploration of novel derivatives of 2-amino-7-phosphonoheptanoic acid, a known class of NMDA receptor antagonists. The development was spearheaded by Sandoz Research Institute. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical name, (S)-α-amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, indicates a complex multi-step synthesis. The general approach likely involved the synthesis of the substituted biphenyl (B1667301) core structure followed by the introduction of the amino acid and phosphonomethyl moieties.

Pharmacological Profile

In Vitro Pharmacology

This compound is characterized as a potent and selective competitive antagonist of the NMDA receptor, with a particular affinity for the GluN2B subunit.[1]

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Radioligand Binding | pKi | 8.5 | [2] |

In Vivo Pharmacology

Preclinical studies in various animal models have demonstrated the potential therapeutic utility of this compound in several neurological conditions.[1]

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Species | Reference |

| Neuropathic Pain | Attenuation of pain | Rat | [1] |

| Focal Cerebral Ischemia | Neuroprotection | Not Specified | [1] |

| Seizure Models | Anticonvulsant activity | Not Specified | [1] |

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor.[1][3] This binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ into the neuron.[4] The blockade of NMDA receptor-mediated signaling has downstream effects on various intracellular pathways implicated in neuronal function and survival.

Signaling Pathway of NMDA Receptor Antagonism

The antagonism of the NMDA receptor by this compound initiates a cascade of intracellular events. By blocking Ca2+ influx, it modulates the activity of key signaling molecules such as the extracellular signal-regulated kinase (ERK) and the transcription factor cAMP-responsive element binding protein (CREB). Additionally, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is also influenced by NMDA receptor activity.

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo studies of this compound are based on standard methodologies in pharmacology and neuroscience.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to the NMDA receptor.

Caption: Workflow for a radioligand binding assay.

In Vivo Model of Focal Cerebral Ischemia (General Protocol)

The middle cerebral artery occlusion (MCAO) model is a common method to induce focal cerebral ischemia in rodents.

Caption: Workflow for the MCAO model of focal ischemia.

In Vivo Model of Neuropathic Pain (General Protocol)

The chronic constriction injury (CCI) model is a widely used method to induce neuropathic pain in rodents.

Caption: Workflow for the CCI model of neuropathic pain.

Development History and Future Perspectives

This compound was extensively characterized in preclinical models, demonstrating a promising profile as a neuroprotective and analgesic agent.[1] However, there is no publicly available information on its progression into clinical trials. The development of many NMDA receptor antagonists has been hampered by dose-limiting side effects, such as psychotomimetic effects.[1] Despite the lack of clinical data for this compound, the research into this and similar compounds has significantly contributed to the understanding of NMDA receptor pharmacology and its role in various neuropathologies. Future research in this area may focus on developing subtype-selective NMDA receptor modulators with improved safety profiles.

References

- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

In Vitro Characterization of SDZ 220-040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2][3] This document provides a comprehensive technical overview of the in vitro characteristics of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. The information presented here is intended to serve as a detailed resource for researchers and professionals involved in neuroscience drug discovery and development.

Core Properties of this compound

This compound distinguishes itself through its high affinity and competitive mechanism of action at the NMDA receptor. Its primary in vitro characteristics are summarized below.

Data Presentation: Quantitative Analysis

| Parameter | Value | Description |

| pKi | 8.5[1][2][4] | This value, derived from radioligand binding assays, indicates a high binding affinity of this compound for the NMDA receptor. The pKi is the negative logarithm of the inhibitory constant (Ki), meaning a higher value corresponds to a stronger binding affinity. |

| Mechanism of Action | Competitive Antagonist[1][2] | This compound directly competes with the endogenous agonist, glutamate (B1630785), for binding to the NMDA receptor. This mode of action prevents receptor activation and subsequent downstream signaling. |

| Effective Concentration Range | 0.1 µM - 20 µM[5] | In various in vitro experimental settings, this compound has been shown to be effective within this concentration range for antagonizing NMDA receptor function. |

Experimental Protocols

The in vitro characterization of this compound relies on a suite of well-established pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To quantify the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cerebral cortex tissue from rats is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[6][7]

-

Competitive Binding: A constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.[6]

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[8]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Electrophysiology: Whole-Cell Patch-Clamp

Electrophysiological recordings provide a direct measure of the functional consequences of NMDA receptor antagonism.

Objective: To assess the ability of this compound to inhibit NMDA receptor-mediated ion currents in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A or GluN2B).[9][10]

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[9][10]

-

NMDA Receptor Activation: The cell is perfused with a solution containing NMDA and the co-agonist glycine (B1666218) to elicit an inward ion current through the NMDA receptors.[9]

-

Application of this compound: Following the establishment of a stable baseline current, this compound is applied to the cell at various concentrations.

-

Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured to determine its inhibitory potency, often expressed as an IC50 value.[9]

Functional Assay: Calcium Imaging

This assay measures the downstream effect of NMDA receptor activation—an increase in intracellular calcium—and how it is modulated by an antagonist.

Objective: To evaluate the functional antagonism of this compound by monitoring its effect on NMDA-induced calcium influx.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cerebellar granule cells) or NMDA receptor-expressing cell lines are plated on glass coverslips.[11][12]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[11][13]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.[11][13]

-

Stimulation and Antagonism: Cells are pre-incubated with varying concentrations of this compound before being stimulated with NMDA and glycine.[14]

-

Fluorescence Measurement: The change in fluorescence intensity upon stimulation is measured. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The ability of this compound to inhibit the NMDA-induced increase in fluorescence is quantified to determine its IC50 value.[13][14]

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism by this compound

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nmda antagonist — TargetMol Chemicals [targetmol.com]

- 4. 174575-40-7 CAS Manufactory [m.chemicalbook.com]

- 5. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patient-Derived Anti-NMDAR Antibody Disinhibits Cortical Neuronal Networks through Dysfunction of Inhibitory Neuron Output - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

Binding Affinity of SDZ 220-040 to NMDA Receptor Subunits: A Technical Guide

This technical guide provides an in-depth overview of the binding affinity of SDZ 220-040, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its interaction with various NMDA receptor subunits. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][3][4] The GluN2 subunit has four main subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct biophysical and pharmacological properties to the receptor complex.[3][4][5] this compound is a potent and selective competitive antagonist that targets the glutamate binding site on the GluN2 subunit.[6] Understanding the binding affinity and subunit selectivity of compounds like this compound is fundamental for the development of therapeutics targeting NMDAR-mediated neurological disorders.[7][8]

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized in several studies, demonstrating a high affinity for the NMDA receptor, with a particular preference for the GluN2B subunit. The following tables summarize the available quantitative data.

| Ligand | Receptor Subunit | Affinity Metric | Value | Assay Type |

| This compound | Mammalian NMDA Receptor | pKi | 8.5 | Not Specified |

| This compound | GluN1b/GluN2B | Ki | 6.3 nM | Radioligand Binding Assay |

| This compound | GluN1b/GluN2B | IC50 | 4 - 7.8 nM | Not Specified |

Table 1: Summary of this compound Binding Affinity for NMDA Receptors.[7][9]

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[10] Structural studies, including cryo-electron microscopy and X-ray crystallography, have revealed that the binding of this compound to the GluN2B ligand-binding domain (LBD) induces a conformational change.[6] Specifically, it causes the bi-lobe structure of the GluN2B LBD to open by approximately 23-24 degrees compared to when it is bound to the agonist, glutamate.[6][11] This opening of the LBD "relaxes" the tension in the linker connecting the LBD to the transmembrane domain (TMD), which in turn leads to the closure of the ion channel, thus inhibiting receptor function.[1][6][11]

Experimental Protocols

The determination of the binding affinity of this compound to NMDA receptor subunits involves various experimental techniques, most notably radioligand binding assays and structural biology methods.

Radioligand Binding Assay (Competitive)

This is a common method to determine the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

-

Cerebral cortices from rats are homogenized in an ice-cold buffer.

-

The homogenate undergoes centrifugation at a low speed to remove cellular debris and nuclei.

-

The resulting supernatant is then centrifuged at high speed to obtain a pellet containing the cell membranes, which are rich in NMDA receptors.[12]

2. Binding Reaction:

-

The prepared membranes are incubated in a solution containing a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).[12]

-

The incubation is typically carried out in 96-well plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[13]

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[12][13]

-

The filters are then washed multiple times with an ice-cold buffer to remove any non-specifically bound radioligand.[13]

4. Quantification:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[12][13]

5. Data Analysis:

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Structural Biology Methods: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the structural basis of this compound's interaction with the NMDA receptor.

1. Sample Preparation:

-

The GluN1b-GluN2B NMDA receptor protein is expressed and purified.

-

The purified receptors are incubated with this compound and, in some cases, a GluN1-specific ligand to obtain the receptor in a specific conformational state.[6]

2. Cryo-EM Grid Preparation:

-

A small volume of the protein-ligand complex solution is applied to an EM grid.

-

The grid is then rapidly plunge-frozen in liquid ethane, which vitrifies the sample, preserving the native structure of the receptor.

3. Data Collection:

-

The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures.

-

A large number of images (micrographs) of the individual receptor particles are collected from different angles.

4. Image Processing and 3D Reconstruction:

-

The individual particle images are computationally extracted from the micrographs.

-

These 2D images are then aligned and classified to generate a high-resolution 3D reconstruction of the NMDA receptor in complex with this compound.[9]

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Competitive inhibition of the NMDA receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

References

- 1. 6whx - GluN1b-GluN2B NMDA receptor in complex with GluN2B antagonist this compound, class 2 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Input‐Specific Localization of NMDA Receptor GluN2 Subunits in Thalamocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of SDZ 220-040: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, and effects in both in vitro and in vivo models. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a variety of neurological disorders. This compound, a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid, has emerged as a valuable research tool for investigating the role of the NMDA receptor in physiological and pathological processes.[1] This guide synthesizes the available data on the pharmacological profile of this compound.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the NMDA receptor, acting as a competitive antagonist at the glutamate binding site.[1][2] Its binding characteristics have been determined through radioligand binding assays.

Table 1: Radioligand Binding Affinities of this compound

| Radioligand | Preparation | Ki (nM) | pKi |

| [3H]CGP 39653 | Rat cortical membranes | 3.2 | 8.5 |

Data sourced from Urwyler et al., 1996.

Mechanism of Action

This compound exerts its antagonistic effect through a distinct conformational change in the NMDA receptor. Specifically, it targets the GluN2B subunit. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of its inhibitory action.

Upon binding to the ligand-binding domain (LBD) of the GluN2B subunit, this compound induces an open-cleft conformation of the LBD bi-lobe structure.[3] This "un-tensing" of the LBD relieves the mechanical pull on the linker region that connects the LBD to the transmembrane domain (TMD), which forms the ion channel.[3] Consequently, the ion channel gate remains closed, preventing the influx of calcium ions and thereby inhibiting receptor activation.[3]

Figure 1: Mechanism of action of this compound on the NMDA receptor.

In Vitro Functional Assays

The antagonistic activity of this compound has been quantified in functional assays that measure the inhibition of NMDA-induced cellular responses.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Preparation | Agonist | IC50 (nM) |

| Inhibition of NMDA-induced depolarization | Rat cortical slices | NMDA (10 µM) | 18 |

Data sourced from Urwyler et al., 1996.

In Vivo Pharmacology

This compound has been demonstrated to be active in various animal models, indicating its ability to cross the blood-brain barrier. Its in vivo effects include anticonvulsant and neuroprotective properties.

Table 3: In Vivo Activity of this compound

| Animal Model | Species | Effect | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant | i.p. | 3.9 |

| NMDA-induced convulsions | Mouse | Anticonvulsant | i.p. | 0.7 |

| Focal Ischemia (MCAO) | Rat | Neuroprotection | i.v. | - |

Data sourced from Urwyler et al., 1996.

Potential side effects observed in preclinical studies include sedation, ataxia, and psychotomimetic effects.[4][5][6]

Experimental Protocols

Radioligand Binding Assay ([3H]CGP 39653)

A detailed protocol for determining the binding affinity of this compound is outlined below.

Figure 2: Workflow for the [3H]CGP 39653 radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Rat cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.

-

Incubation: The membrane suspension is incubated with a fixed concentration of [3H]CGP 39653 and a range of concentrations of this compound in a final assay volume. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Testing (Maximal Electroshock Seizure Model)

The following protocol describes the evaluation of the anticonvulsant activity of this compound in the mouse MES model.

Figure 3: Experimental workflow for the mouse maximal electroshock seizure (MES) test.

Protocol Details:

-

Animal Preparation: Male mice are used for the study and are acclimated to the laboratory environment before testing.

-

Drug Administration: Animals are divided into groups and administered various doses of this compound or the vehicle intraperitoneally (i.p.).

-

Seizure Induction: At a predetermined time after drug administration (to allow for peak brain levels), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 sec) is delivered through corneal electrodes.

-

Observation: The animals are immediately observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist with a clear mechanism of action at the molecular level. Its in vitro and in vivo pharmacological profile makes it a valuable tool for preclinical research into the role of the NMDA receptor, particularly the GluN2B subunit, in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.

References

- 1. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

SDZ 220-040: A Technical Guide for Investigating Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system (CNS).[1][2] Its ability to cross the blood-brain barrier and its specific interaction with the glutamate (B1630785) binding site on the NMDA receptor make it a valuable tool for studying the physiological and pathological roles of glutamatergic signaling. Dysregulation of this signaling pathway is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neuropathic pain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

This compound exerts its antagonist effect by competitively binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[3] This binding prevents the endogenous agonist, glutamate, from activating the receptor. Structurally, the binding of this compound induces a conformational change in the ligand-binding domain (LBD) of the GluN2B subunit, causing the bi-lobe structure to open. This conformational shift uncouples the extracellular LBD from the transmembrane domain, which forms the ion channel. As a result, the ion channel remains in a closed and locked state, preventing the influx of Ca²⁺ and Na⁺ ions that would normally occur upon glutamate binding and subsequent channel activation. This blockade of ion flow inhibits the downstream signaling cascades associated with NMDA receptor activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor.

| Parameter | Value | Species | Assay | Reference |

| pKi | 8.5 | Mammalian | Radioligand Binding | [1][2] |

| Concentration for in vitro effect | 0.1 µM | Rat | µ-opioid receptor internalization assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study its effects on glutamatergic signaling in various preclinical models.

In Vitro Radioligand Binding Assay: Competitive Inhibition of [³H]-glutamate Binding

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-glutamate (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

-

Assay Setup: In a 96-well plate, combine rat cortical membranes, a fixed concentration of [³H]-glutamate (typically at or below its Kd), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-glutamate binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Seizures: Kainic Acid-Induced Seizure Model in Rats

This protocol evaluates the anticonvulsant effects of this compound.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Kainic acid

-

This compound

-

Vehicle (e.g., saline)

-

Apparatus for behavioral observation and scoring (e.g., Racine's scale)

Procedure:

-

Animal Preparation: Acclimatize rats to the experimental environment.

-

Drug Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal, intravenous) at various doses. The timing of administration should be determined based on the pharmacokinetic profile of the compound.

-

Seizure Induction: After the appropriate pre-treatment time, administer a convulsive dose of kainic acid (e.g., 10-15 mg/kg, i.p.).

-

Behavioral Observation: Observe the animals for a set period (e.g., 2-4 hours) and score the severity of seizures using a standardized scale (e.g., Racine's scale).

-

Data Analysis: Compare the seizure scores and latency to the first seizure between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol assesses the neuroprotective potential of this compound in a model of stroke.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Surgical instruments for MCAO

-

This compound

-

Vehicle (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Apparatus for neurological deficit scoring

Procedure:

-

Animal Preparation and MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

-

Drug Administration: Administer this compound or vehicle at various doses and time points relative to the onset of ischemia (pre-treatment, during ischemia, or post-reperfusion).

-

Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at specific time points after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), sacrifice the animals, and stain the brain slices with TTC to visualize and quantify the infarct volume.

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups to assess neuroprotection.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol investigates the analgesic effects of this compound on neuropathic pain.

Materials:

-

Male Sprague-Dawley rats

-

Surgical instruments for CCI

-

This compound

-

Vehicle (e.g., saline)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test)

Procedure:

-

Animal Preparation and CCI Surgery: Induce neuropathic pain by loosely ligating the common sciatic nerve.

-

Drug Administration: After a post-operative recovery period and confirmation of pain development, administer this compound or vehicle daily for a specified duration.

-

Behavioral Testing: Measure mechanical allodynia and thermal hyperalgesia at baseline and at multiple time points throughout the drug administration period.

-

Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.

Experimental Workflow: In Vivo Neuroprotection Study (MCAO Model)

Caption: Workflow for assessing the neuroprotective effects of this compound in a rat MCAO model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of SDZ 220-040 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of SDZ 220-040 on neuronal excitability. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission and neuronal plasticity. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and further investigating the therapeutic potential and mechanistic properties of this compound.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS) governed by a delicate balance of excitatory and inhibitory signals. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in mediating excitatory neurotransmission. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of NMDA receptors. As a competitive antagonist, it selectively binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby inhibiting its activation and modulating neuronal excitability. This guide explores the molecular mechanisms and functional consequences of this interaction.

Mechanism of Action

This compound exerts its effects on neuronal excitability primarily through the competitive antagonism of the NMDA receptor. The binding of glutamate to the GluN2 subunit of the NMDA receptor is a prerequisite for channel opening and the subsequent influx of cations, primarily Ca²⁺ and Na⁺, which leads to depolarization of the neuronal membrane.

This compound competes with glutamate for this binding site. Upon binding, it induces a conformational change in the GluN2 ligand-binding domain (LBD), causing the "clamshell" structure to open by approximately 23-24 degrees. This conformational shift relieves tension on the linker connecting the LBD to the transmembrane domain (TMD), which in turn stabilizes the closed state of the ion channel. By preventing the influx of cations, this compound effectively dampens the excitatory postsynaptic potential (EPSP) and reduces the likelihood of action potential firing, thereby decreasing neuronal excitability.

Data Presentation

The following tables summarize the quantitative data available for this compound.

| Parameter | Value | Assay Type | Receptor/Target | Reference |

| pKi | 8.5 | Radioligand Binding | NMDA Receptor | [1] |

| Functional Concentration | 0.1 µM | Inhibition of NMDA-mediated effects | NMDA Receptor | |

| IC50 | 6.36 ± 0.96 µM | Calcium Mobilization Assay | MRGPRX4 (off-target) |

Note: A specific IC50 value for the direct inhibition of NMDA receptor-mediated currents in neuronal electrophysiology studies was not available in the reviewed public literature.

Experimental Protocols

The characterization of this compound's effects on neuronal excitability relies on various electrophysiological techniques. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique is used to record NMDA receptor-mediated currents from individual neurons and assess the inhibitory effects of this compound.

Cell Preparation:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on poly-D-lysine coated glass coverslips.

-

Cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for 10-14 days in vitro to allow for mature expression of NMDA receptors.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.001 glycine (B1666218). pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.

Recording Procedure:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with heated (32-34°C) and oxygenated (95% O₂/5% CO₂) external solution.

-

Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries and filled with the internal solution.

-

A gigaseal (>1 GΩ) is formed between the pipette tip and the membrane of a selected neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -70 mV.

-

NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a brief duration (e.g., 2-5 seconds).

-

A baseline of NMDA-evoked currents is established.

-

This compound is applied to the bath at various concentrations to generate a concentration-response curve.

-

The reduction in the peak amplitude of the NMDA-evoked current is measured at each concentration of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is suitable for studying the pharmacology of specific NMDA receptor subtypes expressed heterologously.

Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.

Recording Solutions:

-

Recording Solution (in mM): 90 NaCl, 1 KCl, 1 CaCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH. MgCl₂ is omitted to prevent voltage-dependent block of the NMDA receptor.

Recording Procedure:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

The chamber is perfused with the recording solution.

-

NMDA receptor-mediated currents are activated by co-application of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Once a stable baseline current is achieved, this compound is applied at varying concentrations.

-

The steady-state current inhibition is measured for each concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

The Application of SDZ 220-040 in Elucidating Arabidopsis Root Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of SDZ 220-040, a selective mammalian N-methyl-D-aspartate (NMDA) receptor antagonist, in the study of Arabidopsis thaliana root development. While research on its specific application in plants is not extensive, existing studies reveal its potential as a chemical tool to probe signaling pathways influencing root architecture, particularly gravitropism.

Core Concepts and Mechanism of Action

This compound is primarily recognized as a competitive antagonist of NMDA receptors in mammalian systems.[1][2][3][4] These receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory neurotransmission. In the context of Arabidopsis, which possesses glutamate receptor-like (GLR) genes homologous to mammalian iGluRs, this compound has been utilized to investigate the role of glutamate signaling in plant development.

The primary reported effect of this compound on Arabidopsis is the induction of a partially agravitropic root growth pattern, suggesting an interference with the plant's response to gravity.[1][5][6] This points towards a potential role of glutamate or related signaling pathways in the complex network that governs root orientation and growth.

Quantitative Data on this compound Effects

The following table summarizes the key quantitative data from studies on the effect of this compound on Arabidopsis root development.

| Parameter | Treatment | Concentration | Observed Effect | Source |

| Root Growth Pattern | This compound | 20 μM | Partially agravitropic root growth | [1][5][6] |

Note: The available literature provides a specific concentration and a qualitative description of the phenotype. Further quantitative measurements, such as the angle of root deviation from the vertical axis or primary root length under treatment, are not detailed in the referenced abstracts.

Experimental Protocols

The foundational method for observing the effects of this compound on Arabidopsis roots involves a 96-well microphenotyping system.[1][6] This high-throughput method allows for the screening of various chemical compounds on seedling development.

Protocol: 96-Well Microphenotyping Assay for this compound Treatment

1. Seedling Preparation and Growth Medium:

- Arabidopsis thaliana seeds (e.g., wild-type Col-0) are surface-sterilized.

- Prepare a sterile growth medium (e.g., 0.5X Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).

- Autoclave the medium and cool to approximately 50-60°C before dispensing.

2. Microphenotyping System Setup:

- Use a 96-well microtiter plate with V-shaped wells.

- Prepare agar-filled microtubes. These can be created by cutting pipette tips or using commercially available microtubes.

- Fill the microtubes with the prepared sterile growth medium.

- Place 6-12 sterilized seeds on the surface of the agar (B569324) in each microtube.

- Position the microtubes into the V-shaped wells of the 96-well plate.

3. Germination and Treatment Application:

- Place the plates in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

- Allow seeds to germinate and roots to grow into the agar for 2-3 days.

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration (20 μM) in liquid growth medium.

- Add the this compound solution to the wells of the microtiter plate, ensuring the bottom of the microtubes is submerged. This allows the compound to diffuse into the agar and reach the growing roots.

- For control wells, add the same concentration of the solvent (e.g., DMSO) to the liquid medium.

4. Observation and Data Collection:

- Return the plates to the growth chamber.

- Observe the root growth and morphology over several days (e.g., up to 9 days post-treatment).[1][5][6]

- Document the root phenotype using a light microscope or a scanner.

- For quantitative analysis, measure parameters such as primary root length and the angle of root growth relative to the vertical axis.

Signaling Pathways and Visualization

The precise signaling pathway through which this compound affects Arabidopsis root gravitropism is not yet fully elucidated. However, based on its known function as a glutamate receptor antagonist and the observed phenotype, a hypothetical signaling pathway can be proposed. The agravitropic phenotype suggests a potential link to auxin signaling, a key regulator of root gravitropism. It is plausible that glutamate signaling, potentially mediated by GLR channels, intersects with the auxin transport or signaling cascade.

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway.

References

- 1. Glutamate signalling via a MEKK1 kinase-dependent pathway induces changes in Arabidopsis root architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Excitatory Neurotransmission: A Technical Guide to NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the fundamental principles of N-methyl-D-aspartate (NMDA) receptor antagonism. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive overview of NMDA receptor structure and function, the mechanisms of antagonism, and the key experimental protocols used to study these interactions.

The NMDA Receptor: Structure and Function

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (B1630785), the primary excitatory neurotransmitter in the brain, and a co-agonist, typically glycine (B1666218) or D-serine.[1][2] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane is required to relieve this block, allowing for the influx of cations, most notably calcium (Ca2+).[1][2] This influx of calcium is a critical trigger for a cascade of intracellular signaling events that underpin synaptic plasticity.[1]

Functional NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific combination of GluN2 subunits dictates the biophysical and pharmacological properties of the receptor, including its affinity for agonists and antagonists, channel conductance, and gating kinetics.[1] The receptor has a modular structure, comprising an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD).[1]

Mechanisms of NMDA Receptor Antagonism

NMDA receptor antagonists can be classified based on their mechanism of action, targeting different sites on the receptor complex. This diversity in mechanism allows for a range of pharmacological profiles and therapeutic applications.

Competitive Antagonists

These antagonists, such as D-2-amino-5-phosphonopentanoic acid (D-AP5), directly compete with glutamate for its binding site on the GluN2 subunit.[3] By occupying this site, they prevent the conformational changes necessary for channel activation.

Non-competitive Channel Blockers

Also known as open-channel blockers, these antagonists, including phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801), bind to a site within the ion channel pore, physically obstructing the flow of ions.[4][5][6] Their action is often use-dependent, meaning they can only access their binding site when the channel is in an open state.

Uncompetitive Channel Blockers

Similar to non-competitive blockers, uncompetitive antagonists like memantine (B1676192) also bind within the ion channel.[2][7] However, they exhibit a lower affinity and faster kinetics, which is thought to contribute to a more favorable side-effect profile by preferentially blocking excessive, pathological receptor activation while sparing normal synaptic transmission.[2][7]

Glycine Site Antagonists

These compounds, such as 7-chlorokynurenic acid, act at the co-agonist binding site on the GluN1 subunit.[4][8] By preventing the binding of glycine or D-serine, they inhibit receptor activation.

Allosteric Modulators

Negative allosteric modulators (NAMs), like ifenprodil (B1662929), bind to a site distinct from the agonist or channel domains, typically on the ATD.[9] This binding induces a conformational change that reduces the probability of channel opening. Many of these modulators exhibit subunit selectivity, for instance, ifenprodil preferentially targets GluN2B-containing receptors.[9]

Quantitative Data on NMDA Receptor Antagonists

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of commonly studied NMDA receptor antagonists. These values provide a quantitative measure of their potency at the receptor.

| Antagonist | Class | Binding Site | Ki (nM) | IC50 (µM) | Subunit Selectivity | Reference |

| D-AP5 | Competitive | Glutamate (GluN2) | 1400 | 3.7 | --- | [10][11] |

| Dizocilpine (MK-801) | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 37.2 (Kd) | ~0.02 (Hippocampus) | --- | [12] |

| Phencyclidine (PCP) | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 59 | --- | --- | [1] |

| Ketamine | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 760 | 1-2.5 | --- | [13][14] |

| Memantine | Uncompetitive Channel Blocker | Channel Pore | 400-700 | 0.5 - 1 | Weak | [2][14] |

| 7-Chlorokynurenic Acid | Glycine Site Antagonist | Glycine (GluN1) | --- | 0.56 | --- | [4][8] |

| Ifenprodil | Allosteric Modulator (NAM) | ATD (GluN1/GluN2B interface) | --- | 0.072 (GluN1/GluN2B) | GluN2B | [9][15] |

Key Experimental Protocols in NMDA Receptor Research

Detailed methodologies are essential for the accurate and reproducible investigation of NMDA receptor antagonism. Below are protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Membrane preparation (typically 50-100 µg of protein).

-

Radioligand (e.g., [³H]MK-801 for the PCP site) at a concentration near its Kd.

-

Varying concentrations of the unlabeled antagonist (test compound).

-

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled MK-801).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist and antagonist application.

Protocol:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

-

Pipette Preparation and Sealing:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2).

-

Under visual control, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV).

-

-

Recording NMDA Receptor Currents:

-

Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to the cell using a rapid perfusion system. To evoke a current, the cell must be depolarized (e.g., to -30 mV or by using a Mg2+-free external solution) to relieve the magnesium block.

-

Record the resulting inward current.

-

To test the effect of an antagonist, co-apply the antagonist with the agonists and measure the reduction in the current amplitude.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist.

-

Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.

-

Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents, processes that are highly dependent on NMDA receptor function.[8][16]

Protocol:

-

Apparatus:

-

A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint.

-

A small escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room.

-

-

Acquisition Phase:

-

For several consecutive days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform.

-

Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-90 seconds).

-

If the animal fails to find the platform, it is gently guided to it.

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed, dried, and returned to its home cage.

-

-

Probe Trial:

-

After the acquisition phase, a probe trial is conducted in which the platform is removed from the pool.

-

The animal is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.

-

-

Data Analysis:

-

During the acquisition phase, the latency to find the platform and the path length are recorded using a video tracking system. A decrease in these parameters over days indicates learning.

-

In the probe trial, a significant preference for the target quadrant indicates robust spatial memory.

-

The effects of NMDA receptor antagonists can be assessed by administering the drug before or after training and observing its impact on acquisition and/or memory retention.

-

Forced Swim Test

This test is commonly used to screen for antidepressant-like activity of compounds, including NMDA receptor antagonists like ketamine.[17]

Protocol:

-

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.